1-[(E)-(4-ethoxy-2-nitrophenyl)diazenyl]piperidine
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Overview
Description
1-[(1E)-2-(4-ethoxy-2-nitrophenyl)diazen-1-yl]piperidine is an organic compound that belongs to the class of diazenes It features a piperidine ring substituted with a diazene group, which is further connected to a nitrophenyl group with an ethoxy substituent
Preparation Methods
The synthesis of 1-[(1E)-2-(4-ethoxy-2-nitrophenyl)diazen-1-yl]piperidine typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-ethoxy-2-nitroaniline.
Diazotization: The aniline derivative undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with piperidine under basic conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity.
Chemical Reactions Analysis
1-[(1E)-2-(4-ethoxy-2-nitrophenyl)diazen-1-yl]piperidine can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The diazene group can participate in substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace the diazene group.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Major products formed include amino derivatives, carboxylic acids, and substituted aromatic compounds.
Scientific Research Applications
1-[(1E)-2-(4-ethoxy-2-nitrophenyl)diazen-1-yl]piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and dyes.
Biological Studies: It may serve as a probe or reagent in biological assays to study enzyme activities or cellular processes.
Mechanism of Action
The mechanism of action of 1-[(1E)-2-(4-ethoxy-2-nitrophenyl)diazen-1-yl]piperidine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-[(1E)-2-(4-ethoxy-2-nitrophenyl)diazen-1-yl]piperidine can be compared with other diazene derivatives, such as:
1-[(1E)-2-(4-methoxy-2-nitrophenyl)diazen-1-yl]piperidine: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and solubility.
1-[(1E)-2-(4-ethoxy-2-aminophenyl)diazen-1-yl]piperidine: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C13H18N4O3 |
---|---|
Molecular Weight |
278.31 g/mol |
IUPAC Name |
(4-ethoxy-2-nitrophenyl)-piperidin-1-yldiazene |
InChI |
InChI=1S/C13H18N4O3/c1-2-20-11-6-7-12(13(10-11)17(18)19)14-15-16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
InChI Key |
YRGXAAPWXWVDPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N=NN2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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